molecular formula C12H15F2NO B1427987 N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine CAS No. 1249636-03-0

N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine

Cat. No. B1427987
CAS RN: 1249636-03-0
M. Wt: 227.25 g/mol
InChI Key: XJDSEWXUIOUMGD-UHFFFAOYSA-N
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Description

N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine (DFMPCB) is a cyclobutanamine derivative with a difluoromethoxy phenylmethyl group. It is a versatile chemical compound with a wide range of applications in the scientific research field. It can be used as a reagent in organic synthesis, a ligand in metal-catalyzed reactions, and as a drug in medicinal chemistry. In

Scientific Research Applications

Cesium Fluoride and Tetra-n-butylammonium Fluoride Mediated 1,4-N-->O Shift of Disubstituted Phenyl Ring of a Bicalutamide Derivative

A study by Patil et al. (2006) observed a novel 1,4-N-->O migration of a disubstituted phenyl ring during N-methylation of a bicalutamide derivative in the presence of CsF-Celite/acetonitrile. This study confirms the structural intricacies of the disubstituted phenyl ring migrated product through NMR and X-ray analysis (Patil et al., 2006).

Two Oxime Derivatives Including Succinimid and Morpholin Groups

Dinçer et al. (2005) describe compounds containing a cyclobutane ring, an oxime group, and a benzene ring. Their study focuses on the crystal structures of these compounds, noting the puckered nature of the cyclobutane ring and the chair conformation of the morpholin ring in one of the derivatives (Dinçer et al., 2005).

Synthesis of N-Aryl- and N,N-diethyl-2-methyl-3-phenyl-4-sulfanylidene-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides

Gein et al. (2017) explored the reaction of N-Aryl- and N,N-diethyl-3-oxobutanamides with salicylaldehyde and N-phenylthiourea in ethanol. This study highlights the synthesis of N-substituted 2-methyl-3-phenyl-4-sulfanylidene-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides (Gein et al., 2017).

Crystal Structure of 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole

Sarı et al. (2002) investigated the crystal structure of a compound containing a cyclobutane ring, which exhibits significant biological activity, particularly antibacterial effects. The study provides insights into the compound's crystal structure and its synthesis process (Sarı et al., 2002).

Synthesis of Bicalutamide

A study by Li Yan (2013) focused on synthesizing bicalutamide, a nonsteroidal antiandrogen drug. The research improved the synthetic process of the intermediate, providing higher yields and a more efficient condensation reaction (Li Yan, 2013).

Small-Ring Compounds

Manatt et al. (1964) researched small-ring compounds, specifically focusing on hydrogenation, bromination, and hydrolysis processes involving cyclobutane derivatives. The study sheds light on various reactions and transformations of these compounds (Manatt et al., 1964).

Synthesis and Polymerization of Alkyl 1-bicyclobutanecarboxylates

Drujon et al. (1993) explored the free radical polymerization of bicyclobutanecarboxylates, a process similar to their vinyl counterparts. Their study highlights the synthesis, molecular weights, and thermal stability of these compounds (Drujon et al., 1993).

properties

IUPAC Name

N-[[2-(difluoromethoxy)phenyl]methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-12(14)16-11-7-2-1-4-9(11)8-15-10-5-3-6-10/h1-2,4,7,10,12,15H,3,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDSEWXUIOUMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=CC=CC=C2OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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